

"electrochemical performance of propylene carbonate vs ionic liquids in supercapacitors"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propylene carbonate

Cat. No.: B149911

[Get Quote](#)

A Comparative Guide to Propylene Carbonate and Ionic Liquids in Supercapacitors

For Researchers, Scientists, and Drug Development Professionals

The choice of electrolyte is a critical determinant of supercapacitor performance, directly influencing key parameters such as energy density, power density, and operational lifespan. This guide provides an objective comparison of two prominent non-aqueous electrolytes: **propylene carbonate** (PC), a conventional organic solvent, and ionic liquids (ILs), a newer class of molten salts. This analysis is supported by experimental data to aid researchers in selecting the optimal electrolyte for their specific supercapacitor applications.

Executive Summary

Propylene carbonate is a widely used solvent for supercapacitor electrolytes due to its good dielectric constant, wide electrochemical window, and reasonable cost. Ionic liquids, on the other hand, are salts that are liquid at or near room temperature and are composed entirely of ions.^[1] They have gained significant attention for their negligible volatility, low flammability, high thermal stability, and wide electrochemical stability windows, which can lead to higher operating voltages and consequently, higher energy densities.^{[1][2][3]} However, ILs often exhibit higher viscosity and lower ionic conductivity compared to PC-based electrolytes, which can adversely affect power density.^[3] Mixtures of ILs with organic solvents like PC are being explored to combine the advantages of both.^{[3][4][5]}

Quantitative Performance Comparison

The following tables summarize key performance metrics for supercapacitors utilizing **propylene carbonate**-based electrolytes versus those with ionic liquids. It is important to note that performance is highly dependent on the specific ionic liquid, the salt used in the PC electrolyte, the electrode material, and the testing conditions.

Electrolyte System	Specific Capacitance (F/g)	Energy Density (Wh/kg)	Power Density (kW/kg)	Operating Voltage (V)	Cycle Life (Cycles)	Key Findings & Citations
Propylene Carbonate (PC) Based	15 - 180	6.5 - 42	0.4 - 10.9	2.5 - 3.0	>10,000 - 30,000	<p>PC-based electrolytes offer a good balance of performance. [6][7][8][9][10] A pouch-type supercapacitor with a PC-based electrolyte demonstrated a capacitance of 7.1 F at 1 mA/cm² and 83% capacitance retention after 12,000 cycles. [6] Another study reported an energy density of up to 42 Wh/kg. [11]</p>

Ionic Liquid (IL) Based	51 - 200	21.96 - 148	0.174 - 315	3.5 - 4.0	>10,000 - 100,000	ILs can enable higher operating voltages, leading to significantl y higher energy densities. [1] [12] [13] Supercapacitors using IL electrolytes have demonstrated energy densities up to 148 Wh/kg and excellent cycle stability. [1] A mixture of [BMIm] [BF4] and [SBPyr] [BF4]/PC achieved an energy density of 21.96 Wh/kg with a 3V operating
-------------------------	----------	-------------	-------------	-----------	-------------------	---

window.

[13]

IL-PC Mixtures	~70 - 143	~22	-	3.0 - 3.5	>10,000	Mixtures of ILs and PC aim to leverage the high voltage of ILs and the high conductivit y of PC.[4] [5][13] A mixture of [TMPA]0.5[Pyr14]0.5[TFSI]/ACN demonstrat ed an energy density of 28.30 Wh/kg at a power density of 32.16 kW/kg with a 3.1V window. A study on Azepanium -based IL with PC showed operating voltages as
-------------------	-----------	-----	---	-----------	---------	--

high as 3.5

V.[5]

Experimental Protocols

Accurate and reproducible data are paramount in electrochemical analysis. The following are detailed methodologies for key experiments used to characterize supercapacitor performance.

Electrode Preparation

A typical electrode slurry is prepared by mixing the active material (e.g., activated carbon), a conductive agent (e.g., carbon black), and a binder (e.g., polytetrafluoroethylene - PTFE) in a weight ratio of 80:10:10, respectively. The mixture is dispersed in a solvent to form a homogenous slurry, which is then coated onto a current collector (e.g., aluminum foil) and dried under vacuum.

Electrochemical Measurements

All electrochemical measurements are typically performed using a two-electrode (coin cell or pouch cell) or a three-electrode setup with a potentiostat/galvanostat.[14]

1. Cyclic Voltammetry (CV)

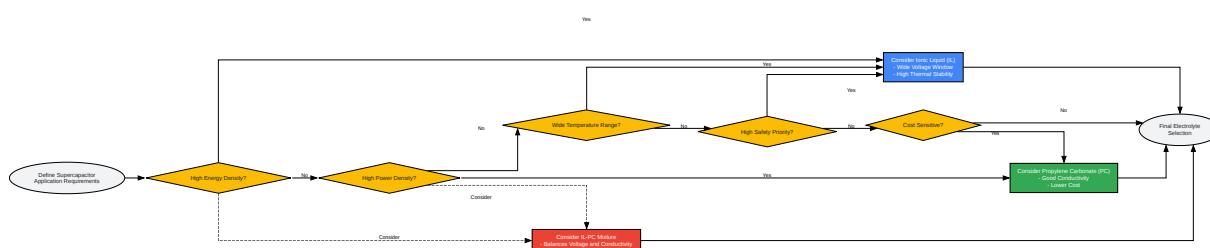
- Objective: To determine the capacitive behavior and the electrochemical stability window of the electrolyte.[15][16]
- Procedure: A triangular potential waveform is applied to the working electrode, and the resulting current is measured.[16] The potential is swept between a lower and an upper vertex potential at a specific scan rate.
- Typical Parameters:
 - Potential Window: 0 to 2.7 V for PC-based electrolytes; 0 to 3.5 V or higher for IL-based electrolytes.
 - Scan Rates: Ranging from 5 mV/s to 200 mV/s.[14][17]

- Calculation of Specific Capacitance (C_{sp}): $C_{sp} = (\int I \, dV) / (2 * m * v * \Delta V)$ where $\int I \, dV$ is the integrated area of the CV curve, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the potential window.

2. Galvanostatic Charge-Discharge (GCD)

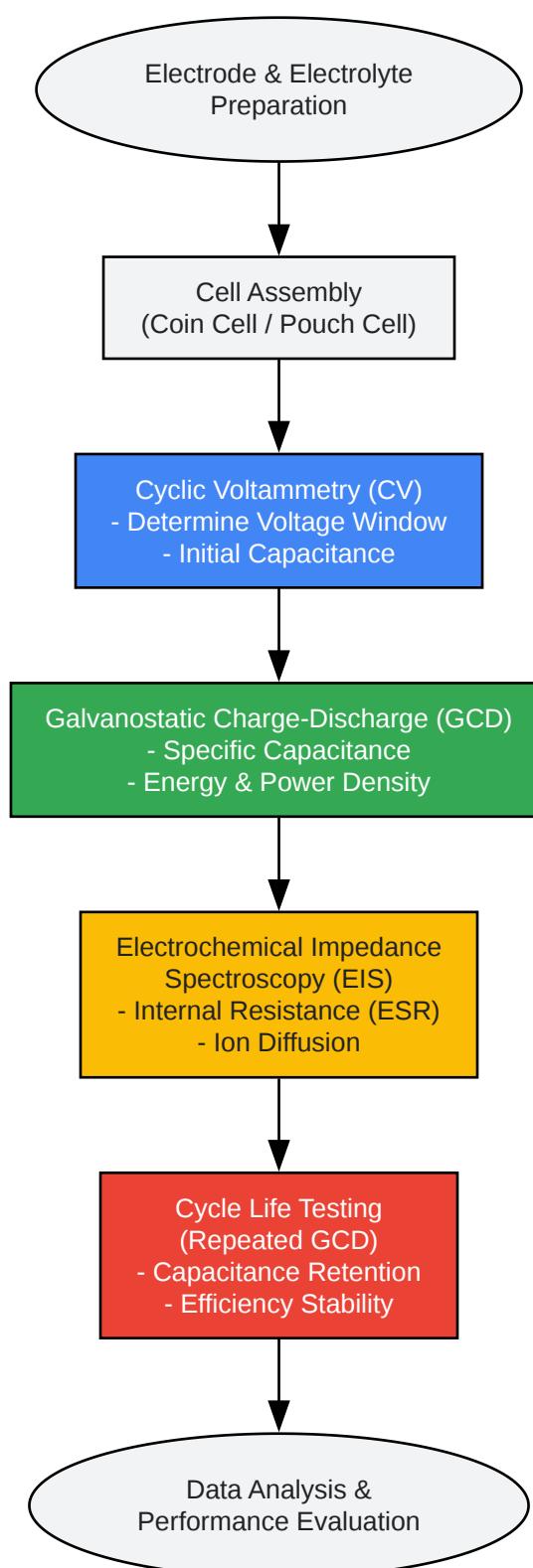
- Objective: To determine the specific capacitance, energy density, power density, and coulombic efficiency.[18][19]
- Procedure: The supercapacitor is charged and discharged at a constant current between the lower and upper voltage limits.[18][20]
- Typical Parameters:
 - Current Densities: Ranging from 0.1 A/g to 10 A/g.[6][14]
 - Voltage Window: Same as for CV.
- Calculations:
 - Specific Capacitance (C_{sp}): $C_{sp} = (I * \Delta t) / (m * \Delta V)$, where I is the discharge current and Δt is the discharge time.[18]
 - Energy Density (E): $E = (0.5 * C_{sp} * \Delta V^2) / 3.6$
 - Power Density (P): $P = (E * 3600) / \Delta t$
 - Coulombic Efficiency (η): $\eta = (t_d / t_c) * 100\%$, where t_d and t_c are the discharge and charge times, respectively.[18]

3. Electrochemical Impedance Spectroscopy (EIS)


- Objective: To investigate the internal resistance, charge transfer kinetics, and ion diffusion processes within the supercapacitor.[21][22][23]
- Procedure: A small amplitude AC voltage (or current) is applied over a range of frequencies, and the impedance is measured.[22] The data is often presented as a Nyquist plot.

- Typical Parameters:

- Frequency Range: 100 kHz to 10 mHz.[14]
- AC Amplitude: 5-10 mV.[14]


Visualizing Key Concepts

To better illustrate the decision-making and experimental processes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Electrolyte selection workflow for supercapacitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery [frontiersin.org]
- 2. Frontiers | Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An investigation about the use of mixtures of sulfonium-based ionic liquids and propylene carbonate as electrolytes for supercapacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. opus.bsz-bw.de [opus.bsz-bw.de]
- 9. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 10. A safe propylene carbonate/water hybrid electrolyte for supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CVD-Grown Carbon Nanofibers on Knitted Carbon Fabric for Enhanced Supercapacitor Performance | MDPI [mdpi.com]
- 15. ossila.com [ossila.com]
- 16. nanoscience.com [nanoscience.com]
- 17. mdpi.com [mdpi.com]
- 18. biologic.net [biologic.net]

- 19. akademiabaru.com [akademiabaru.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Electrochemical Analysis of Carbon-Based Supercapacitors Using Finite Element Modeling and Impedance Spectroscopy | MDPI [mdpi.com]
- 23. Electrochemical impedance spectroscopy for different types of supercapacitors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- To cite this document: BenchChem. ["electrochemical performance of propylene carbonate vs ionic liquids in supercapacitors"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149911#electrochemical-performance-of-propylene-carbonate-vs-ionic-liquids-in-supercapacitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com